ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromothiophene and tetrahydrothieno[2,3-c]pyridine moieties suggests that it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the initial formation of the bromothiophene intermediate, which is then coupled with other reactants to form the final product. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: The compound’s structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new therapeutics.
Industry: In materials science, the compound could be used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets. The presence of the bromothiophene moiety suggests that the compound could interact with enzymes or receptors that recognize this functional group. Additionally, the tetrahydrothieno[2,3-c]pyridine ring system may allow the compound to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromothiophene-2-carboxylate: This compound shares the bromothiophene moiety but lacks the tetrahydrothieno[2,3-c]pyridine ring system.
2-Acetyl-5-bromothiophene: Similar in structure but simpler, lacking the additional functional groups present in the target compound.
Thieno[2,3-c]pyridine derivatives: These compounds share the core ring system but may have different substituents.
Uniqueness
ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the bromothiophene and tetrahydrothieno[2,3-c]pyridine moieties suggests that it could exhibit a range of activities not seen in simpler analogs.
Biological Activity
Ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-bromothiophene derivatives with various amines and carboxylic acids. The synthesis typically follows these steps:
- Formation of Thiophene Derivative : The initial step involves the bromination of thiophene derivatives to introduce the bromine substituent.
- Coupling Reaction : The brominated thiophene is then subjected to a coupling reaction with an amine to form the amido compound.
- Carboxylation : Finally, the ethyl ester is introduced through carboxylation reactions.
This synthetic pathway is crucial for obtaining the desired biological activity associated with the compound.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance:
- Cell Line Studies : In vitro tests on human cancer cell lines such as HepG-2 (liver cancer) and HCT116 (colon cancer) showed significant cytotoxic effects with IC50 values in low micromolar ranges .
Antibacterial Activity
In addition to antitumor effects, this compound has shown promising antibacterial activity against various strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 15 to 30 µg/mL against Gram-positive bacteria like Staphylococcus aureus .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptors linked to tumor growth and survival pathways.
Case Studies and Research Findings
- Case Study on Antitumor Activity : A study evaluated a series of thieno[2,3-c]pyridine derivatives and found that those with an ethyl group at position N8 exhibited enhanced activity compared to their methylated counterparts . This suggests that structural modifications can significantly influence biological outcomes.
- Research on Antibacterial Properties : Another research effort focused on evaluating various thiophene derivatives against bacterial strains. The results indicated that modifications leading to increased lipophilicity improved antibacterial efficacy .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S2/c1-3-24-17(23)14-10-6-7-20(9(2)21)8-12(10)26-16(14)19-15(22)11-4-5-13(18)25-11/h4-5H,3,6-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGVNGPYWKODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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